REACTION_CXSMILES
|
[BH4-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH2:11][CH2:12][CH2:13][N:14]=2)=[CH:6][CH:5]=1>O.CO>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:11][CH2:12][CH2:13][NH:14]2)=[CH:8][CH:9]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=1CCCN1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirred for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the unreacted NaBH4 was quenched by the addition of 2 N HCl
|
Type
|
ADDITION
|
Details
|
The solution was then diluted with water and ether
|
Type
|
CUSTOM
|
Details
|
separated two layers
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with an additional portion of ether
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH2:11][CH2:12][CH2:13][N:14]=2)=[CH:6][CH:5]=1>O.CO>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:11][CH2:12][CH2:13][NH:14]2)=[CH:8][CH:9]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=1CCCN1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirred for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the unreacted NaBH4 was quenched by the addition of 2 N HCl
|
Type
|
ADDITION
|
Details
|
The solution was then diluted with water and ether
|
Type
|
CUSTOM
|
Details
|
separated two layers
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with an additional portion of ether
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |